molecular formula C12H13NO2 B8569522 5-(4-Cyanophenyl)pentanoic acid

5-(4-Cyanophenyl)pentanoic acid

Cat. No.: B8569522
M. Wt: 203.24 g/mol
InChI Key: RJJISMTUBQJBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyanophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-cyanophenyl group at the fifth carbon. The cyanophenyl moiety confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling reactions or functional group transformations, as inferred from similar compounds .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-(4-cyanophenyl)pentanoic acid

InChI

InChI=1S/C12H13NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h5-8H,1-4H2,(H,14,15)

InChI Key

RJJISMTUBQJBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives

Compound Name Substituent(s) Biological Target/Activity Key Data Reference
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group PCP receptor binding (antibody generation) IC50: 1.9–51.6 nM; correlates with pharmacological assays
5-Amino-4-(4-chlorophenyl)pentanoic acid (homologue of baclofen) 4-Chlorophenyl, amino group GABAB receptor (weak antagonist) IC50: 7.4 µM (vs. 0.14 µM for baclofen)
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl-pentylamino Cholecystokinin antagonist (pancreatitis models) ED50: 9–80 µmol/kg
5-(4'-Amidinophenoxy)pentanoic acid Amidinophenoxy group Metabolite of pentamidine (antiprotozoal drug) 15% recovered as parent drug after 4h
SEN15924 (WAY-361789) Acetyl diazepane, pyrazolamide α7 nicotinic acetylcholine receptor agonist Full agonist; improves cognition in rodent models

Key Observations :

  • Substituent Impact: The 4-cyanophenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 5-(4-Bromophenyl)pentanoic acid ) due to the electron-withdrawing cyano group.

Key Observations :

  • Metabolism: Unlike 5-(4'-Amidinophenoxy)pentanoic acid, which undergoes conjugation (sulfation/glucuronidation) , the cyanophenyl variant may resist rapid clearance due to its non-polar substituent.
  • Synthesis: Selenyl and thio-substituted analogs (e.g., 5-(Phenylselanyl)pentanoic acid ) require specialized reducing agents, whereas the cyanophenyl derivative likely employs milder coupling conditions.

Therapeutic Potential and Limitations

  • Antibody Development: The 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid hapten successfully mimicked pharmacologically active features of arylcyclohexylamines, suggesting that 5-(4-Cyanophenyl)pentanoic acid could serve as a hapten for antibody generation against cyanophenyl-containing drugs .

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